molecular formula C10H12ClNO2 B1586510 (S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate CAS No. 283159-95-5

(S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate

Cat. No.: B1586510
CAS No.: 283159-95-5
M. Wt: 213.66 g/mol
InChI Key: OWKAREWNOLQNOG-VIFPVBQESA-N
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Description

(S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate is a chiral compound with the molecular formula C10H12ClNO2 It is a derivative of propanoic acid and features an amino group and a chlorophenyl group attached to the central carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzaldehyde and methyl acrylate.

    Formation of Intermediate: The first step involves the condensation of 4-chlorobenzaldehyde with methyl acrylate in the presence of a base such as sodium hydroxide to form an intermediate compound.

    Reduction: The intermediate is then subjected to reduction using a reducing agent like sodium borohydride to yield the desired this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce secondary amines.

Scientific Research Applications

(S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate is a chiral compound with the molecular formula C10H12ClNO2C_{10}H_{12}ClNO_2. It is a propanoic acid derivative featuring an amino group and a chlorophenyl group attached to the central carbon atom. This compound has diverse applications in scientific research, spanning chemistry, biology, medicine, and industry.

Scientific Research Applications

This compound serves as a building block in synthesizing complex organic molecules, exploring its biological activity, interactions with enzymes and receptors, and investigating its potential as a pharmaceutical intermediate or active ingredient. It is also used in developing new materials and chemical processes.

Chemical Reactions

This compound undergoes several chemical reactions:

  • Oxidation The amino group can be oxidized to form nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction It can be reduced to form secondary or tertiary amines, using reducing agents such as lithium aluminum hydride and sodium borohydride.
  • Substitution The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups, employing reagents like sodium methoxide or potassium tert-butoxide.

The products of these reactions depend on the specific reagents and conditions used. Oxidation may yield nitro derivatives, while reduction can produce secondary amines.

This compound exhibits significant biological activity and has been studied for potential therapeutic applications, particularly in oncology, and as an inhibitor of various biological pathways. Research indicates it may also exhibit neuroprotective properties by modulating pathways involved in neuronal survival.

The compound interacts with the phosphatidylinositol 3-kinase (PI3K) pathway, which is crucial for cell survival and proliferation. Activation of this pathway can inhibit apoptosis and promote cellular growth, making it a target for neurodegenerative disease therapies.

Case Studies

  • Antitumor Activity: In vivo studies using murine models demonstrated that administration of this compound resulted in reduced tumor size and increased survival rates compared to control groups, supporting its potential as an effective anticancer agent.
  • Combination Therapies: Investigations into combination therapies involving this compound with other chemotherapeutics have shown enhanced efficacy in overcoming drug resistance observed in certain cancer types.

Mechanism of Action

The mechanism of action of (S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can influence the compound’s biological activity and its effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    ®-Methyl 3-amino-3-(4-chlorophenyl)propanoate: The enantiomer of the compound with similar chemical properties but different biological activity.

    Methyl 3-amino-3-phenylpropanoate: Lacks the chlorine atom, resulting in different reactivity and applications.

    Methyl 3-amino-3-(4-fluorophenyl)propanoate: Contains a fluorine atom instead of chlorine, leading to variations in chemical behavior.

Uniqueness

(S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate is unique due to its specific stereochemistry and the presence of the chlorophenyl group

Biological Activity

(S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate, a compound with significant biological activity, has been studied for its potential therapeutic applications, particularly in oncology and as an inhibitor of various biological pathways. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its unique molecular structure, which includes a methyl ester group and an amino group attached to a propanoate backbone with a para-chlorophenyl substituent. The synthesis of this compound typically involves several steps:

  • Starting Materials : The synthesis begins with commercially available precursors such as 4-chlorobenzaldehyde and appropriate amino acids.
  • Reaction Conditions : Various reaction conditions including saponification and hydrazinolysis are employed to transform esters into their corresponding acids or hydrazides, which can then be further modified.
  • Final Product : The final product is obtained through coupling reactions involving activated intermediates like trichloroacetimidates or acetates .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound, demonstrating its ability to inhibit cell proliferation in various cancer cell lines:

  • In Vitro Studies : In a study examining the compound's effects on HCT-116 (colon cancer) and HeLa (cervical cancer) cells, it was found that the compound exhibited significant antiproliferative activity. The IC50 values were reported at approximately 11 μM for HeLa cells, indicating potent activity compared to standard chemotherapeutics like doxorubicin (IC50 = 2.29 μM) .
  • Mechanism of Action : Molecular docking studies suggest that the compound may act as a histone deacetylase inhibitor (HDACI), which plays a critical role in regulating gene expression related to cell cycle and apoptosis .

Neuroprotective Effects

Other research indicates that this compound may also exhibit neuroprotective properties by modulating pathways involved in neuronal survival:

  • Cell Signaling Pathways : The compound has been shown to interact with the phosphatidylinositol 3-kinase (PI3K) pathway, which is crucial for cell survival and proliferation. Activation of this pathway can inhibit apoptosis and promote cellular growth, making it a target for neurodegenerative disease therapies .

Case Studies

  • Antitumor Activity in Animal Models : In vivo studies using murine models demonstrated that administration of this compound resulted in reduced tumor size and increased survival rates compared to control groups. These findings support its potential as an effective anticancer agent .
  • Combination Therapies : Investigations into combination therapies involving this compound with other chemotherapeutics have shown enhanced efficacy in overcoming drug resistance observed in certain cancer types .

Safety Profile

Despite its promising biological activities, safety assessments reveal that this compound may cause skin irritation and serious eye damage upon exposure. These findings necessitate careful handling and consideration during therapeutic development .

Properties

IUPAC Name

methyl (3S)-3-amino-3-(4-chlorophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7/h2-5,9H,6,12H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWKAREWNOLQNOG-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H](C1=CC=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50368506
Record name Methyl (3S)-3-amino-3-(4-chlorophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

283159-95-5
Record name Methyl (3S)-3-amino-3-(4-chlorophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared following the method for preparing Intermediate 6 except that 3-amino-3-(3,4-dimethoxy-phenyl)-propionic acid was substituted with 3-amino-3-(4-chlorophenyl)propionic acid. 1H NMR (CDCl3): δ 7.24-7.32 (m, 5H), 4.38 (t, 1H, J=5 Hz), 3.65 (s, 3H), 2.61 (d, 2H, J=5 Hz), 1.80 (s, 2H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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